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Compound of Interest

Compound Name: VY-3-135

Cat. No.: B7715557 Get Quote

This guide provides a detailed comparison of two small molecule inhibitors of Acetyl-CoA

Synthetase 2 (ACSS2), VY-3-135 and VY-3-249. The data presented herein is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of targeting acetate metabolism in cancer and other diseases.

Introduction to ACSS2 and its Inhibition
Acetyl-CoA Synthetase 2 (ACSS2) is a critical enzyme that converts acetate into acetyl-CoA, a

vital metabolite for numerous cellular processes, including fatty acid synthesis and protein

acetylation.[1][2] Under conditions of metabolic stress, such as hypoxia or low nutrient

availability, cancer cells often upregulate ACSS2 to utilize acetate as an alternative fuel source,

thereby supporting tumor growth and survival.[1][2] Consequently, inhibiting ACSS2 has

emerged as a promising therapeutic strategy. Both VY-3-135 and VY-3-249 are quinoxaline-

based compounds designed to target ACSS2, but they exhibit significant differences in their

biochemical and pharmacokinetic properties.[1][3]

Potency and Selectivity Comparison
VY-3-135 is a potent, low-nanomolar inhibitor of ACSS2 and demonstrates marked superiority

over VY-3-249.[1][4] Experimental data indicates that VY-3-135 has an approximately 30-fold

higher activity against ACSS2 compared to its predecessor, VY-3-249.[1] Furthermore, VY-3-
135 exhibits high selectivity for ACSS2 over the other two members of the AcCoA synthetase

family, ACSS1 and ACSS3.[1][5] In cell-based assays, VY-3-135 did not affect the activity of the

mitochondrial enzyme ACSS1, confirming its on-target specificity within a cellular context.[1][6]
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Table 1: In Vitro Potency and Selectivity
Compound Target IC50

Selectivity vs.
ACSS1

VY-3-135 ACSS2 44 nM[4]

High (No significant

inhibition observed at

active concentrations)

[1][5]

VY-3-249 ACSS2
~1.3 µM (estimated)

[1]

High (No significant

inhibition observed at

active concentrations)

[1][5]

Stability and Solubility Profile
A key differentiator between the two compounds is their stability and solubility. VY-3-135 was

developed as a more stable and soluble analog of VY-3-249.[1][7] Microsomal stability assays

show that VY-3-135 has superior stability in both human and mouse liver microsomes,

suggesting a better pharmacokinetic profile.[1][5] Additionally, its enhanced aqueous solubility

facilitates its use in experimental and potentially clinical settings.[1]

Table 2: Physicochemical and Stability Data

Compound Aqueous Solubility

Human Microsomal
Stability (%
remaining at 60
min)

Mouse Microsomal
Stability (%
remaining at 60
min)

VY-3-135 21.7 µM[1] ~75%[1] ~60%[1]

VY-3-249 Poorly soluble[1] ~20%[1] <10%[1]

Cellular and In Vivo Activity
The enhanced potency and stability of VY-3-135 translate to robust activity in cellular and

preclinical models. In various breast cancer cell lines with high ACSS2 expression, VY-3-135
effectively blocks the conversion of labeled acetate into fatty acids, such as palmitate,
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confirming its on-target activity.[1][8] In preclinical mouse models of triple-negative breast

cancer, daily oral administration of VY-3-135 at 100 mg/kg resulted in significant inhibition of

tumor growth in ACSS2-high tumors, and in some cases, led to tumor regression.[1][2][6] This

anti-tumor effect is attributed to the specific inhibition of acetate metabolism within the cancer

cells.[2] Neither compound, however, is predicted to effectively cross the blood-brain barrier.[3]

[7]
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Caption: ACSS2 pathway and inhibition by VY-3-135/VY-3-249.
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Caption: Workflow for the in vitro microsomal stability assay.
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Caption: Key property comparison of VY-3-135 and VY-3-249.

Experimental Protocols
1. ACSS2 Enzyme Inhibition Assay (IC50 Determination) The enzymatic activity of purified

human ACSS1 and ACSS2 was measured using a coupled assay that detects the production of

Coenzyme A (CoA). The reaction mixture typically contains the ACSS enzyme, acetate, ATP,

and a detection reagent that fluoresces upon reacting with the free thiol group on CoA.

Inhibitors (VY-3-135 or VY-3-249) were added at various concentrations to determine the dose-
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dependent inhibition of enzyme activity. The fluorescence was measured over time, and the

initial reaction rates were used to calculate the IC50 values, representing the concentration of

inhibitor required to reduce enzyme activity by 50%.[1][5]

2. Microsomal Stability Assay The metabolic stability of the compounds was assessed by

incubating them with pooled human or mouse liver microsomes. The standard protocol involves

a reaction mixture containing the test compound (e.g., at 1 µM), liver microsomes (e.g., at 0.5

mg/mL), and an NADPH-regenerating system in a phosphate buffer at 37°C.[1] Aliquots are

taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched

with a cold organic solvent like acetonitrile. After protein precipitation and centrifugation, the

supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to

quantify the amount of the parent compound remaining. The percentage of the compound

remaining over time is then plotted to determine its metabolic stability.[1][5]

3. Cell-Based Acetate Isotope Tracing Breast cancer cell lines (e.g., BT474, SKBr3) were

cultured under metabolic stress conditions (hypoxia and low serum) to induce ACSS2

expression.[1] The cells were then treated with either a vehicle control or a dilution series of

VY-3-135. Subsequently, 13C-labeled acetate (13C2-acetate) was added to the culture

medium. After a 24-hour incubation period, polar metabolites were extracted from the cells. The

enrichment of 13C in downstream metabolites, particularly palmitate, was measured using

mass spectrometry. A reduction in 13C enrichment in palmitate in the inhibitor-treated cells

compared to the control indicates successful inhibition of ACSS2 activity.[1][8]

Conclusion
The available data conclusively demonstrates that VY-3-135 is a significantly improved ACSS2

inhibitor compared to VY-3-249.[1] Its superior potency, metabolic stability, and solubility

contribute to its robust on-target activity in cellular assays and its efficacy in preclinical cancer

models.[1][2] These characteristics make VY-3-135 a valuable tool for further investigation into

the role of acetate metabolism in cancer and a more promising candidate for therapeutic

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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